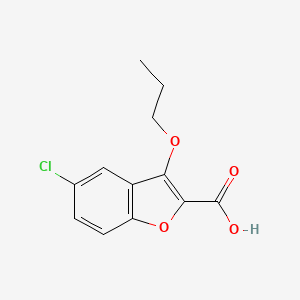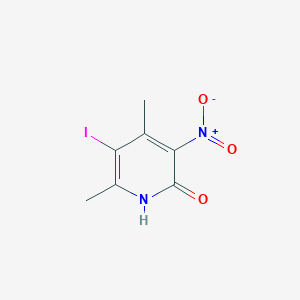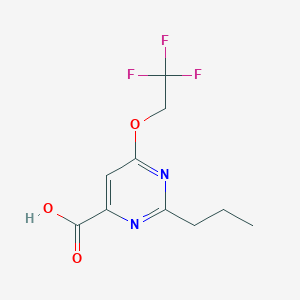
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethyl group, and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a reductive amination process where the cyclopropylmethylamine is reacted with a pyrrolidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar pyrrolidine ring structure.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.
Ethanamine: A basic structure that forms part of the compound.
Uniqueness
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is unique due to its combination of a cyclopropylmethyl group, a pyrrolidine ring, and an ethanamine chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propiedades
Fórmula molecular |
C11H23N3 |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(14)9-13-8-10-3-4-10/h10-11,13H,1-9,12H2 |
Clave InChI |
BXXNZHQOUPMSBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CCN)CNCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)
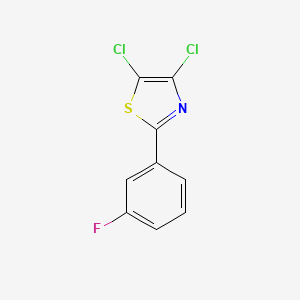
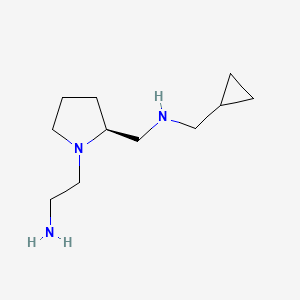
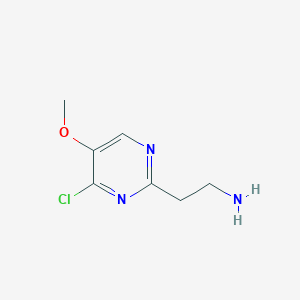
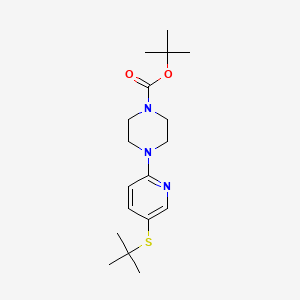

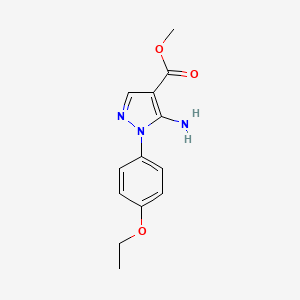
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
